molecular formula C9H10ClF2N B1383196 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1203684-62-1

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1383196
CAS No.: 1203684-62-1
M. Wt: 205.63 g/mol
InChI Key: IYUAFSWSWUNKFB-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of two fluorine atoms at the 6 and 8 positions on the aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and may require purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .

Scientific Research Applications

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 8-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 1,2,3,4-Tetrahydroisoquinoline hydrochloride

Uniqueness

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of two fluorine atoms at specific positions on the aromatic ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUAFSWSWUNKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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